5-Acetyl-4-amino-1,2-oxazole-3-carboxamide chemical properties and structure
5-Acetyl-4-amino-1,2-oxazole-3-carboxamide chemical properties and structure
An in-depth search for "5-Acetyl-4-amino-1,2-oxazole-3-carboxamide" did not yield specific data on its chemical properties, structure, or synthesis. This suggests that it may be a novel compound or one that is not extensively documented in publicly available scientific literature.
However, a closely related and well-studied analog, 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide , offers a wealth of information and serves as an excellent case study for researchers, scientists, and drug development professionals interested in this class of heterocyclic compounds. This technical guide will, therefore, focus on the chemical properties, structure, and biological significance of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide, providing a comprehensive overview based on available scientific data.
Technical Guide: 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide
This guide provides a detailed exploration of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide, a molecule of significant interest in medicinal chemistry, particularly in the field of oncology.
Introduction and Significance
The 1,2-oxazole (isoxazole) ring is a prominent scaffold in medicinal chemistry, with its derivatives displaying a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] Within this family of compounds, the 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide core structure has been identified as a key pharmacophore for the development of agents that can induce apoptosis (programmed cell death) in cancer cells.[1] Notably, 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide (5APOC) has been shown to trigger apoptosis through a mechanism involving the depolarization of the mitochondrial membrane, highlighting its potential as a lead compound for novel anticancer therapies.[1]
Chemical Structure and Properties
The chemical structure of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide features a central 1,2-oxazole ring substituted with an amino group at the 5-position, a phenyl group at the 3-position, and a carboxamide group at the 4-position.
Structural Diagram
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂ | - |
| Molecular Weight | 203.20 g/mol | - |
| CAS Number | 15783-70-7 | [2] |
| Appearance | Crystalline solid | [1] |
Synthesis and Experimental Protocols
The synthesis of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide and its analogs generally follows a multi-step reaction pathway. A common and versatile method for constructing the 5-aminoisoxazole ring involves the reaction of β-enamino ketoesters with hydroxylamine.[1]
General Synthesis Workflow
Detailed Synthesis Protocol
A representative protocol for the synthesis of 5-amino-3-phenyl-1,2-oxazole-4-carboxamide analogs is as follows:
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Formation of β-enamino ketoester : The starting β-ketoester is reacted with a formylating agent, such as N,N-dimethylformamide dimethylacetal, to yield the corresponding β-enamino ketoester.[3]
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Cyclization with Hydroxylamine : The β-enamino ketoester is then treated with hydroxylamine hydrochloride.[3] This step leads to the formation of the 1,2-oxazole ring.
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Work-up and Purification : After the reaction is complete, the solvent is removed, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.[1] The organic layer is then dried and concentrated. The final product can be further purified by crystallization.[1]
Spectroscopic Characterization
The structure of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for elucidating the carbon-hydrogen framework of the molecule.[4]
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¹H NMR : The proton NMR spectrum would show characteristic signals for the protons of the phenyl ring, the amino group, and the carboxamide group. The exact chemical shifts would depend on the solvent used.
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¹³C NMR : The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, including those in the oxazole and phenyl rings, as well as the carbonyl carbon of the carboxamide.
Experimental Protocol for NMR Spectroscopy: [4]
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Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
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Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition : Acquire the spectrum at room temperature using a standard single-pulse experiment. Set the spectral width to cover a range of -1 to 12 ppm and use a relaxation delay of 5 seconds.
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¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[4]
| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) |
| N-H stretch (amino and amide) | 3400 - 3200 |
| C=O stretch (amide) | ~1680 |
| C=N stretch (oxazole) | ~1620 |
| C-O stretch (oxazole) | ~1250 |
Experimental Protocol for IR Spectroscopy: [4]
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Sample Preparation : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
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Data Acquisition : Collect a background spectrum of the empty ATR crystal, followed by the sample spectrum over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass of the molecule and its fragmentation pattern.[4] Electrospray Ionization (ESI) is a suitable soft ionization technique for this compound. The expected molecular ion peak would be [M+H]⁺ at m/z 204.20.
Biological Activity and Mechanism of Action
The primary biological significance of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide and its analogs lies in their ability to induce apoptosis in cancer cells.[1]
Proposed Apoptotic Signaling Pathway
The proposed mechanism involves the compound targeting the mitochondria, leading to the depolarization of the mitochondrial membrane.[1] This event is a critical step in the intrinsic apoptotic pathway, ultimately resulting in programmed cell death of the cancer cells.
Evaluation of Antiproliferative Activity
The anticancer activity of these compounds is typically evaluated using cell viability assays, such as the MTT assay.
Experimental Protocol for MTT Assay: [1]
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Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Compound Treatment : Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
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Incubation : Incubate the plates for a specified period (e.g., 48 or 72 hours).
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MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
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Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
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Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion and Future Directions
The 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide scaffold represents a valuable starting point for the development of novel anticancer agents that function by inducing apoptosis.[1] The available data indicate that these compounds can trigger the intrinsic apoptotic pathway, with the mitochondria being a key target.[1]
Future research in this area should focus on:
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Systematic Structure-Activity Relationship (SAR) Studies : Synthesizing and evaluating a broader range of analogs to establish a clear SAR and optimize the potency and selectivity of these compounds.[1]
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Mechanism of Action Studies : Further elucidating the precise molecular targets and downstream signaling events involved in the apoptotic process induced by these compounds.
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In Vivo Efficacy Studies : Evaluating the most promising compounds in preclinical animal models of cancer to assess their therapeutic potential.
References
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Islam, S., Aguilar, J. A., Powner, M. W., Nilsson, M., Morris, G. A., & Sutherland, J. D. (2013). Detection of Potential TNA and RNA Nucleoside Precursors in a Prebiotic Mixture by Pure Shift Diffusion-Ordered NMR Spectroscopy. Angewandte Chemie International Edition, 52(3), 837-840. [Link]
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Bruzgulienė, J., Račkauskienė, G., Bieliauskas, A., Milišiūnaitė, V., Dagilienė, M., Matulevičiūtė, G., Martynaitis, V., Krikštolaitytė, S., Sløk, F. A., & Šačkus, A. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 64-75. [Link]
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NextSDS. (n.d.). 5-amino-1,2-oxazole-3-carboxamide — Chemical Substance Information. NextSDS. [Link]
